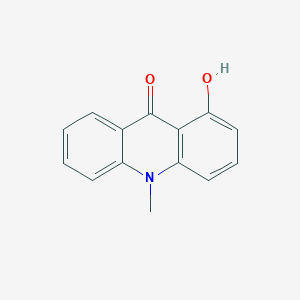

1-Hydroxy-10-methylacridone

Descripción general

Descripción

1-Hidroxi-10-metilacridona es un compuesto orgánico que pertenece a la clase de acridonas. Estos compuestos se caracterizan por la presencia de un grupo cetona unido al átomo de carbono C9 de la porción acridina. Este compuesto se ha detectado en varias hierbas y especias .

Mecanismo De Acción

El mecanismo de acción de 1-hidroxi-10-metilacridona implica su interacción con objetivos celulares para ejercer sus efectos. Por ejemplo, sus derivados pueden activar vías apoptóticas en células cancerosas, lo que lleva a la muerte celular. Esto se logra mediante la inhibición de la proliferación celular y la activación de mecanismos apoptóticos . Los objetivos moleculares y las vías involucradas incluyen varias vías de señalización que regulan el crecimiento celular y la apoptosis.

Análisis Bioquímico

Cellular Effects

It is hypothesized that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 1-Hydroxy-10-methylacridone at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Métodos De Preparación

1-Hidroxi-10-metilacridona se puede sintetizar mediante varios métodos. Una ruta sintética común implica la interacción de 1-hidroxi-3-metoxi-10-metilacridona con quinazolina o 6-nitroquinoxalona utilizando catálisis ácida, como ácido metanosulfónico o ácido trifluoroacético . Otro método implica la reacción de noracronicina y 1-hidroxi-3-metoxi-10-metilacridona con alquil y aril-litio, dando como resultado la formación de quinona metidas .

Análisis De Reacciones Químicas

1-Hidroxi-10-metilacridona experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar derivados de quinona.

Reducción: Las reacciones de reducción pueden convertirlo en derivados hidroxilo.

Sustitución: Puede sufrir reacciones de sustitución con alquil y aril-litio para formar quinona metidas. Los reactivos comunes utilizados en estas reacciones incluyen ácido metanosulfónico, ácido trifluoroacético y alquil y aril-litio. .

Aplicaciones Científicas De Investigación

1-Hidroxi-10-metilacridona tiene varias aplicaciones de investigación científica:

Comparación Con Compuestos Similares

1-Hidroxi-10-metilacridona es único en comparación con otros compuestos similares debido a su estructura química y propiedades específicas. Los compuestos similares incluyen:

Acridona: El compuesto principal de 1-hidroxi-10-metilacridona, que carece de los grupos hidroxilo y metilo.

1-Hidroxi-3-metoxi-10-metilacridona: Un derivado con un grupo metoxi en la posición C3.

Noracronicina: Otro derivado de acridona utilizado en reacciones sintéticas similares

Actividad Biológica

1-Hydroxy-10-methylacridone (C₁₄H₁₁NO₂) is an organic compound belonging to the acridone class, characterized by its fused ring structure containing nitrogen. Its unique chemical configuration, which includes a hydroxyl group at the 1-position and a methyl group at the 10-position, contributes to its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anticancer properties and other therapeutic applications.

Biological Activity

The biological activity of this compound is primarily linked to its effects on cancer cells, but it also exhibits antifungal and antileishmanial properties. The following sections detail its mechanisms of action, experimental findings, and comparative analyses with related compounds.

This compound is believed to exert its biological effects through several mechanisms:

- Apoptosis Induction : This compound has been shown to activate apoptotic pathways in various cancer cell lines, leading to increased cell death. For instance, studies indicate that it inhibits cell proliferation in glioblastoma cells by activating caspase-dependent pathways .

- Cell Cycle Regulation : It influences cell cycle progression, potentially causing cell cycle arrest in specific phases, which is crucial for cancer treatment strategies.

- Molecular Interactions : The compound may interact with various biomolecules, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to changes in gene expression and metabolic processes within cells.

Research Findings

Numerous studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines, including colorectal cancer (HCT116), glioblastoma (A-172), and breast cancer (Hs578T). Some derivatives showed low toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable therapeutic index.

- Antifungal Properties : Research has indicated that this compound possesses antifungal activity against various fungal strains, suggesting potential applications in treating fungal infections .

- Case Studies : A notable case study highlighted the efficacy of acridone derivatives, including this compound, in combating Leishmania parasites, showcasing its potential as an antileishmanial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Basic structure without substituents | Parent compound; lacks hydroxyl and methyl groups |

| 1-Hydroxy-3-methoxy-10-methylacridone | Hydroxyl at C1; methoxy at C3; methyl at C10 | Exhibits different biological activities |

| Noracronycine | Varies in substituents | Known for specific biological activities |

| 1-Hydroxyacridone | Hydroxyl group at position 1 | Different biological profile compared to this compound |

This table illustrates how the presence of specific functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Tables Summarizing Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Propiedades

IUPAC Name |

1-hydroxy-10-methylacridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-15-10-6-3-2-5-9(10)14(17)13-11(15)7-4-8-12(13)16/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYDBJFGZCQFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418786 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16584-54-6 | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16584-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-10-methyl-9(10H)-acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 194 °C | |

| Record name | 1-Hydroxy-10-methylacridone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.